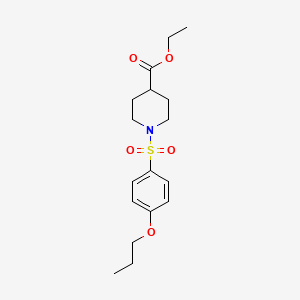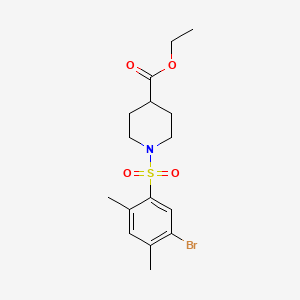amine CAS No. 1156312-64-9](/img/structure/B602950.png)
[(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is a chemical compound with the molecular formula C12H19NO5S and a molecular weight of 289.35 g/mol. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with two methoxy groups and a hydroxymethylpropyl chain.
Preparation Methods
The synthesis of [(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 1-(hydroxymethyl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
[(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
[(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the development of new materials and as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The methoxy groups and the hydroxymethylpropyl chain contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine can be compared with other sulfonamide derivatives, such as:
N-[1-(hydroxymethyl)propyl]-3,4-dimethoxybenzamide: Similar structure but with an amide group instead of a sulfonamide group.
N-[1-(hydroxymethyl)propyl]-N’-(3-methoxyphenyl)ethanediamide: Contains an ethanediamide moiety and a methoxyphenyl group.
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(1S)-1-(hydroxymethyl)propyl]acetamide: Features a benzoylindole structure with a hydroxymethylpropyl chain.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1156312-64-9 |
|---|---|
Molecular Formula |
C12H19NO5S |
Molecular Weight |
289.35g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C12H19NO5S/c1-4-9(8-14)13-19(15,16)10-5-6-11(17-2)12(7-10)18-3/h5-7,9,13-14H,4,8H2,1-3H3 |
InChI Key |
GCHBMZSWEKZKKZ-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B602868.png)
![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602870.png)
![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B602872.png)
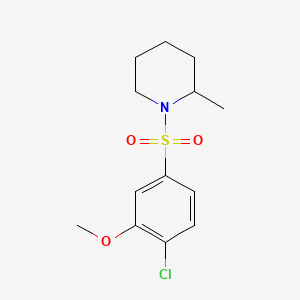
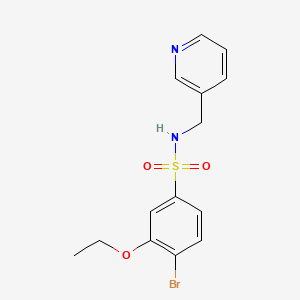
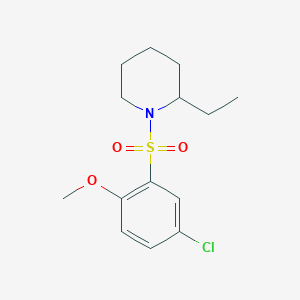
![1-[(3-Sec-butyl-4-ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B602876.png)
amine](/img/structure/B602877.png)
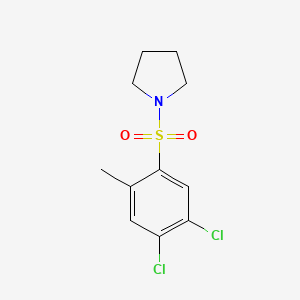
amine](/img/structure/B602879.png)
![(2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B602882.png)
![Bis(2-hydroxyethyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B602883.png)
